3-Chlorocinnoline 3-Chlorocinnoline
Brand Name: Vulcanchem
CAS No.: 17404-90-9
VCID: VC21297307
InChI: InChI=1S/C8H5ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H
SMILES: C1=CC=C2C(=C1)C=C(N=N2)Cl
Molecular Formula: C8H5ClN2
Molecular Weight: 164.59 g/mol

3-Chlorocinnoline

CAS No.: 17404-90-9

Cat. No.: VC21297307

Molecular Formula: C8H5ClN2

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorocinnoline - 17404-90-9

Specification

CAS No. 17404-90-9
Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
IUPAC Name 3-chlorocinnoline
Standard InChI InChI=1S/C8H5ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H
Standard InChI Key REUOCJLVDZPJEK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(N=N2)Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(N=N2)Cl

Introduction

Chemical Structure and Physical Properties

3-Chlorocinnoline is characterized by its molecular formula C8H5ClN2, containing a bicyclic heterocyclic structure with two nitrogen atoms in the six-membered rings. The chlorine atom at position 3 creates distinctive electronic and steric properties that differentiate it from other cinnoline derivatives. Based on related compounds, we can establish the following properties:

Key Physical Properties

The physical properties of 3-Chlorocinnoline determine its handling characteristics and potential applications in various fields:

PropertyValue
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Physical StateCrystalline solid
Melting PointApproximately 140-145°C
SolubilitySoluble in polar organic solvents
Storage ConditionsSealed in dry conditions, 2-8°C

Structural Characteristics

The structural features of 3-Chlorocinnoline contribute significantly to its reactivity pattern and potential applications:

Synthesis Methods

Several synthetic approaches have been developed for the preparation of chlorinated cinnoline derivatives, which may be applicable to 3-Chlorocinnoline synthesis.

Synthetic Pathways

Based on related quinoline chemistry, potential synthesis routes for 3-Chlorocinnoline may include:

Through Quinoline Intermediates

Another synthetic approach involves:

  • Preparation of 2-chloro-3-formyl quinoline

  • Subsequent transformation to the cinnoline ring system

  • Selective chlorination at the desired position

Optimization Parameters

Successful synthesis of 3-Chlorocinnoline depends on several critical parameters:

ParameterOptimal Conditions
Temperature80-90°C for initial reaction
Reaction Time4-16 hours depending on substituents
Solvent SystemDMF for initial reactions
PurificationRecrystallization from ethyl acetate

Chemical Reactivity

The reactivity of 3-Chlorocinnoline is significantly influenced by the presence of the chlorine substituent and the heterocyclic nitrogen atoms.

Key Reaction Types

3-Chlorocinnoline participates in several types of reactions:

  • Nucleophilic substitution at the chlorine position

  • Electrophilic substitution at available ring positions

  • Coordination with metal centers through nitrogen atoms

  • Functionalization reactions for derivative synthesis

Reactivity Comparison

Comparing 3-Chlorocinnoline with related compounds provides insight into its unique reactivity profile:

CompoundRelative Nucleophilic Substitution RateRelative Stability
3-ChlorocinnolineModerateHigh
6-Bromo-3-chlorocinnolineModerate (position 3), Low (position 6)Very high
2-Chloro-3-formyl quinolineHigh (aldehyde position), Moderate (chlorine position)Moderate

Applications in Medicinal Chemistry

3-Chlorocinnoline demonstrates significant potential in pharmaceutical research and development due to its unique structural features.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing 3-Chlorocinnoline derivatives for specific applications:

Role in Organic Synthesis

3-Chlorocinnoline serves as an important building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds.

Synthetic Applications

Key synthetic applications include:

  • Preparation of pharmaceutical intermediates

  • Synthesis of advanced materials with specific properties

  • Development of chemical probes for biological research

  • Construction of complex molecular architectures

Functionalization Strategies

Various approaches can be employed to functionalize 3-Chlorocinnoline:

  • Cross-coupling reactions at the chlorine position

  • Nucleophilic substitution reactions

  • Directed metalation followed by electrophilic quenching

  • Cycloaddition reactions involving the nitrogen atoms

Analytical Characterization

Proper characterization of 3-Chlorocinnoline and its derivatives is essential for confirming structure and purity.

Spectroscopic Properties

Standard analytical techniques provide characteristic data for 3-Chlorocinnoline:

Analytical MethodCharacteristic Features
FTIRCharacteristic C=N stretching bands; C-Cl stretching
NMR (1H)Distinctive aromatic proton signals
NMR (13C)Characteristic carbon signals for the heterocyclic system
Mass SpectrometryMolecular ion peak and fragmentation pattern

Based on related compounds, 3-Chlorocinnoline can be analyzed using Perkin-Elmer FTIR using KBr discs and NMR spectroscopy using CDCl3 as solvent with TMS as internal reference .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide effective methods for analyzing 3-Chlorocinnoline:

  • TLC monitoring during synthesis using appropriate solvent systems

  • HPLC analysis for purity determination

  • GC-MS for structural confirmation and quantitative analysis

Current Research Trends

Research involving 3-Chlorocinnoline continues to evolve, with several emerging areas of interest.

Medicinal Chemistry Research

Current investigations focus on:

  • Developing novel derivatives with enhanced biological activities

  • Exploring structure-activity relationships to optimize pharmaceutical properties

  • Targeting specific disease pathways through rational drug design

  • Investigating combination therapies involving 3-Chlorocinnoline derivatives

Synthetic Methodology Advancements

Recent advances in synthetic approaches include:

  • Development of more efficient and selective synthetic routes

  • Application of green chemistry principles to cinnoline synthesis

  • Exploration of novel catalytic systems for functionalization

  • Scale-up considerations for industrial applications

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